pNP-ADPr -

pNP-ADPr

Catalog Number: EVT-12562416
CAS Number:
Molecular Formula: C21H26N6O16P2
Molecular Weight: 680.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

p-Nitrophenyl Adenosine Diphosphate Ribose is a synthetic compound derived from the modification of adenosine diphosphate ribose. It is primarily utilized as a substrate in biochemical assays to study the activity of enzymes involved in poly(ADP-ribosyl)ation, particularly poly(ADP-ribose) glycohydrolase. This compound has garnered attention due to its role in facilitating research on post-translational modifications and cellular processes influenced by poly(ADP-ribosyl)ation.

Source and Classification

p-Nitrophenyl Adenosine Diphosphate Ribose is classified as a nucleotide analog. It is synthesized through chemical methods rather than isolated from natural sources, making it a valuable tool in biochemical research. The compound serves as a chromogenic substrate that enables the monitoring of enzyme activity through colorimetric changes, which are measurable and quantifiable.

Synthesis Analysis

Methods and Technical Details

The synthesis of p-Nitrophenyl Adenosine Diphosphate Ribose involves several key steps:

  1. Retrosynthetic Analysis: The synthesis begins with a retrosynthetic approach that identifies critical synthetic hurdles, specifically late-stage pyrophosphate coupling and selective glycosylation of a furanoside derivative .
  2. Pyrophosphate Formation: A significant method employed for creating the pyrophosphate bond includes the oxidative chlorination of H-phosphonate intermediates, followed by global desilylation to yield p-Nitrophenyl Adenosine Diphosphate Ribose .
  3. Glycosylation: The synthesis also incorporates α-selective glycosylation techniques to ensure the correct stereochemistry of the ribose unit .

These methods allow for the efficient production of p-Nitrophenyl Adenosine Diphosphate Ribose, enabling researchers to obtain this compound in sufficient quantities for experimental use.

Molecular Structure Analysis

Structure and Data

The molecular structure of p-Nitrophenyl Adenosine Diphosphate Ribose features:

  • An adenosine moiety linked to a diphosphate group.
  • A phenolic group derived from 4-nitrophenol attached at the ribose's 1'' position.

The presence of the nitrophenyl group not only serves as an effective chromophore but also enhances the compound's solubility and reactivity . The detailed structural data can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its configuration and functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

p-Nitrophenyl Adenosine Diphosphate Ribose participates in various biochemical reactions:

  1. Enzymatic Hydrolysis: It acts as a substrate for poly(ADP-ribose) glycohydrolase, which catalyzes its hydrolysis, releasing adenosine diphosphate ribose .
  2. Binding Assays: The compound has been utilized in fluorescence polarization assays to assess binding affinities with macrodomain proteins, demonstrating its utility in studying protein interactions involving ADP-ribosylation .

The ability of p-Nitrophenyl Adenosine Diphosphate Ribose to undergo these reactions makes it an essential component in enzymatic studies related to post-translational modifications.

Mechanism of Action

Process and Data

The mechanism of action for p-Nitrophenyl Adenosine Diphosphate Ribose primarily revolves around its role as a substrate for enzymes that mediate poly(ADP-ribosyl)ation:

  • Upon enzymatic action by poly(ADP-ribose) glycohydrolase, p-Nitrophenyl Adenosine Diphosphate Ribose is hydrolyzed, leading to the release of adenosine diphosphate ribose and nitrophenol.
  • This reaction is characterized by an increase in absorbance at specific wavelengths, allowing for quantification of enzyme activity .

The data obtained from such reactions provide insights into enzyme kinetics and substrate specificity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

p-Nitrophenyl Adenosine Diphosphate Ribose exhibits several notable physical and chemical properties:

  • Molecular Formula: C10_{10}H12_{12}N5_5O9_{9}P2_2
  • Molecular Weight: Approximately 325.2 g/mol
  • Solubility: Soluble in water and organic solvents due to the presence of polar functional groups.
  • Colorimetric Properties: Exhibits a characteristic yellow color due to the nitrophenyl group, which can be measured spectrophotometrically .

These properties make p-Nitrophenyl Adenosine Diphosphate Ribose suitable for various laboratory applications.

Applications

Scientific Uses

p-Nitrophenyl Adenosine Diphosphate Ribose has several important applications in scientific research:

  1. Enzyme Activity Assays: It is widely used as a colorimetric substrate to measure the activity of poly(ADP-ribose) glycohydrolase and other related enzymes involved in ADP-ribosylation pathways .
  2. Biochemical Research: Researchers utilize this compound to study post-translational modifications, cellular signaling pathways, DNA repair mechanisms, and other biological processes influenced by ADP-ribosylation .
  3. Drug Discovery: Its role in identifying inhibitors for viral macrodomains has been highlighted, particularly in studies targeting SARS-CoV-2, showcasing its potential in therapeutic development .
Introduction to pNP-ADPr as a Biochemical Tool

Historical Context of ADP-ribosyl Hydrolase Activity Detection

Early methods for monitoring ADP-ribosyl hydrolase activity relied on radiolabeled NAD⁺ (³²P- or ³H-NAD⁺) or immunoblotting. These approaches presented significant limitations:

  • Radiolabel assays: Required specialized handling, generated hazardous waste, and measured endpoint kinetics only [1].
  • Antibody-based detection: Lacked temporal resolution and struggled to quantify initial hydrolysis rates due to low sensitivity [5].
  • Chromatography (HPLC/TLC): Labor-intensive and incompatible with high-throughput screening [4].

Table 1: Limitations of Traditional Hydrolase Assays vs. pNP-ADPr

MethodDetection PrincipleKey Limitations
Radiolabeled NAD⁺Radioactive decay measurementBiohazard risk; discontinuous; low throughput
Anti-ADPr ImmunoblottingAntibody bindingSemi-quantitative; low temporal resolution
HPLC/TLCSeparation of ADPr speciesSlow; labor-intensive; poor kinetic resolution
pNP-ADPrColorimetric (405 nm)Continuous; real-time; high throughput

Rationale for Developing Synthetic ADP-ribose Analog Substrates

The development of pNP-ADPr was driven by three critical needs in ADP-ribosylation research:

  • Hydrolase Diversity: Mammals express functionally distinct hydrolase families: macrodomains (PARG, TARG1, MacroD1/2) and ADP-ribosylhydrolases (ARH1/3). Each exhibits unique substrate preferences for poly(ADP-ribose) (PAR) vs. mono(ADP-ribose) (MAR), and amino acid linkage specificity (e.g., ARH1 cleaves arginine-linked MAR, while MacroD1 targets aspartate/glutamate MAR) [4]. A universal substrate was needed to compare activities across enzyme classes.
  • Real-Time Kinetics: Transient ADP-ribosylation events (e.g., during DNA damage repair) require assays with second-scale resolution to capture hydrolysis dynamics [5].
  • High-Throughput Compatibility: Drug discovery targeting hydrolases (e.g., for cancer or viral infection) demanded scalable, non-radioactive assays [2] [6].

Fundamental Design Principles of pNP-ADPr

pNP-ADPr (C₂₁H₂₆N₆O₁₆P₂; CAS: 939028-75-8) addresses historical limitations through rational structural engineering:

  • Core Scaffold: Retains the native ADP-ribose structure, ensuring recognition by hydrolase active sites (e.g., PARG’s deep cleft for ADPr binding) [4].
  • Chromogenic Reporter: The p-nitrophenol (pNP) group is attached via a phosphoester bond to the terminal ribose. Hydrolysis releases free pNP, which undergoes a spectral shift under alkaline conditions, yielding yellow color detectable at 405 nm (ε = 18,000 M⁻¹cm⁻¹) [2].
  • Enzymatic Cleavage Specificity: Hydrolases (PARG, ARH3) target the glycosidic bond within ADPr, not the pNP-phosphoester bond. This ensures signal generation directly correlates with target enzymatic activity [2].

Table 2: Key Structural Features of pNP-ADPr and Their Functions

Structural ElementChemical RoleFunctional Impact
Adenine-ribose-pyrophosphateNative ADPr mimicSubstrate recognition by hydrolases
Terminal ribose-1″-OHHydrolysis siteCleaved by PARG/ARH3 glycosidases
p-Nitrophenyl phosphateChromogenic leaving groupQuantifiable signal upon release (405 nm)
Anomeric configuration (α/β)Tunable for enzyme specificityα-linked variants show higher potency for some hydrolases [6]

Properties

Product Name

pNP-ADPr

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C21H26N6O16P2

Molecular Weight

680.4 g/mol

InChI

InChI=1S/C21H26N6O16P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1

InChI Key

POSLVNCHSVAAOL-PLEFRAQWSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

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